Chiral Identity: (R)- vs. (S)-3-Ethoxy-2-hydroxypropanoic acid Enantiomeric Specification
The (R)-enantiomer (CAS 2137065-23-5) and the (S)-enantiomer (CAS 140370-97-4) are distinct chemical entities with opposite absolute configurations at C‑2. Both have identical molecular formulae (C₅H₁₀O₄), molecular weights (134.13 g mol⁻¹), and achiral computational descriptors (TPSA = 66.76 Ų, LogP = ‑0.53) . However, only the (R)-enantiomer is commercially available at ≥97 % purity from identified vendors, whereas the (S)-enantiomer appears primarily as a ChemSpider record with no readily available commercial sourcing . In asymmetric synthesis, the enantiomer selected determines the absolute configuration of downstream stereocentres; for endothelin receptor antagonist intermediates derived from 2‑hydroxy‑3‑alkoxypropanoate scaffolds, the (R)-configuration at the α‑hydroxy position is a critical determinant of biological activity [1].
| Evidence Dimension | Absolute configuration and commercial availability |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 2137065-23-5, ≥97 % purity, available in 1 g–25 g scale from multiple vendors |
| Comparator Or Baseline | (S)-enantiomer, CAS 140370-97-4, ChemSpider ID 32995935, not listed at major screened vendors |
| Quantified Difference | Suppliers identified: ≥3 for (R)-form vs. 0 for (S)-form |
| Conditions | Vendor catalogue search across ChemScene, LeYan, ChemicalBook, ChemSrc (2025) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereochemically defined synthetic routes; the (R)-form's commercial availability at defined purity supports reproducible research while the (S)-form's absence necessitates custom synthesis.
- [1] Jigao616. Method for synthesizing 2-hydroxy-3-alkoxypropanoate compounds – endothelin receptor inhibitor intermediates. CN Patent disclosure, 2015. View Source
